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Overview
Description
PBT-434 is a novel small molecule inhibitor of alpha-synuclein aggregation. Alpha-synuclein aggregation in the brain is a pathological hallmark of Parkinson’s disease and Multiple System Atrophy. PBT-434 acts by redistributing labile iron across membranes, thereby inhibiting intracellular protein aggregation and oxidative stress .
Preparation Methods
The synthesis of PBT-434 involves the preparation of a quinazolinone compound bearing a moderate affinity metal-binding motif . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve the preparation of the compound in a controlled environment to ensure purity and consistency .
Chemical Reactions Analysis
PBT-434 undergoes several types of chemical reactions:
Oxidation: PBT-434 inhibits iron-mediated redox activity, which is crucial in preventing oxidative stress.
Reduction: The compound’s interaction with iron reduces the formation of reactive oxygen species.
Substitution: PBT-434 can bind to iron, substituting other iron-binding proteins like alpha-synuclein.
Common reagents and conditions used in these reactions include iron chelators and controlled oxidative environments. The major products formed from these reactions are stabilized iron complexes and reduced oxidative stress markers .
Scientific Research Applications
PBT-434 has several scientific research applications:
Mechanism of Action
PBT-434 exerts its effects by redistributing labile iron across membranes, thereby inhibiting intracellular protein aggregation and oxidative stress . The compound has a higher affinity for iron than alpha-synuclein but lower than iron trafficking proteins like ferritin and transferrin . This selective binding helps prevent the formation of toxic protein aggregates and reduces oxidative damage .
Comparison with Similar Compounds
PBT-434 is unique compared to other iron chelators like deferiprone and deferoxamine. While these compounds are potent at lowering cellular iron levels, they can perturb essential iron metabolism . PBT-434, on the other hand, targets a pool of pathological iron that is not held in high-affinity complexes, maintaining the survival of neurons without depleting tissue iron stores . Similar compounds include:
Deferiprone: A strong iron chelator used in clinical trials for Parkinson’s disease.
Deferoxamine: Another potent iron chelator with similar applications.
PBT-434’s moderate affinity metal-binding motif makes it a promising candidate for disease-modifying treatments in neurodegenerative diseases .
Properties
CAS No. |
1232840-87-7 |
---|---|
Molecular Formula |
C12H13Cl2N3O2 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18/h4,15,18H,3,5H2,1-2H3 |
InChI Key |
LQNHWKHRUWSYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C |
Origin of Product |
United States |
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